molecular formula C10H12N2 B3090408 3-(tert-Butyl)picolinonitrile CAS No. 1211518-46-5

3-(tert-Butyl)picolinonitrile

Cat. No.: B3090408
CAS No.: 1211518-46-5
M. Wt: 160.22 g/mol
InChI Key: XMOXJUWGFXQVKK-UHFFFAOYSA-N
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Description

3-(tert-Butyl)picolinonitrile is a pyridine derivative characterized by a tert-butyl substituent at the 3-position and a nitrile group at the 2-position of the pyridine ring. For example, tert-butyl carbamate derivatives, such as tert-Butyl (2-amino-4-cyanophenyl)carbamate, demonstrate the role of tert-butyl groups in enhancing steric bulk and metabolic stability in medicinal chemistry . Similarly, nitrile-containing pyridine derivatives, like 4-(8-((4-Fluorophenyl)ethynyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)picolinonitrile, highlight the nitrile group’s utility as a hydrogen bond acceptor in drug design .

Properties

IUPAC Name

3-tert-butylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOXJUWGFXQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 3-tert-butylpyridine with cyanogen bromide under basic conditions. Another method includes the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)picolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-(tert-Butyl)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)picolinonitrile involves its interaction with various molecular targets and pathways. The tert-butyl group influences the compound’s reactivity and stability, while the nitrile group can participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

The tert-butyl group and nitrile functionality in 3-(tert-Butyl)picolinonitrile can be compared to related compounds with variations in substituent positions and functional groups:

Compound Name Substituents Key Properties/Applications Reference
tert-Butyl (2-amino-4-cyanophenyl)carbamate tert-butyl, nitrile, carbamate Intermediate in mGlu2/3 receptor NAM synthesis; m.p. 213–215°C
4-(8-((4-Fluorophenyl)ethynyl)-2-oxo-...picolinonitrile nitrile, ethynyl, benzodiazepine Negative allosteric modulator; m.p. 229–231°C
3-(Aminomethyl)picolinonitrile aminomethyl, nitrile Building block for bioactive molecules (e.g., kinase inhibitors)
Methyl 3-((tert-butoxycarbonyl)amino)-5-(dioxaborolan-2-yl)picolinate tert-Boc, boronate ester Suzuki-Miyaura cross-coupling precursor
Key Observations:
  • Nitrile Functionality : The nitrile group enhances polarity and participates in dipole-dipole interactions, which may improve binding affinity in receptor-ligand interactions .

Biological Activity

3-(tert-Butyl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N2_2, which includes a picolinonitrile moiety with a tert-butyl group. The presence of the cyano group (-C≡N) is significant as it allows for further functionalization, making it a versatile scaffold in drug design.

Antimicrobial Activity

Research indicates that compounds with a picolinonitrile structure exhibit notable antimicrobial properties. For example, studies have shown that related picolinonitriles possess activity against various bacterial strains, suggesting potential for this compound in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The compound's ability to modulate inflammatory pathways suggests it may be beneficial in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds reveal that modifications at the 3-position of the picolinonitrile significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at specific positions enhances potency against certain targets, highlighting the importance of structural optimization in drug development .

Table of Biological Activities

CompoundActivity TypepEC50_{50}Reference
This compoundAntimicrobial>7.0
3-Hydroxy-4-substituted picolinonitrilesAnti-inflammatory5.9
NEU-1207Anti-trypanosomal>7.0

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various picolinonitriles, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antimicrobial activity, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

Case Study 2: Inflammation Modulation

In another investigation, researchers assessed the anti-inflammatory properties of this compound using a murine model of acute inflammation. The compound was shown to significantly reduce edema and levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential therapeutic use in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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